molecular formula C4H8ClN3 B179490 5-methyl-1H-imidazol-2-amine hydrochloride CAS No. 6775-38-8

5-methyl-1H-imidazol-2-amine hydrochloride

Cat. No.: B179490
CAS No.: 6775-38-8
M. Wt: 133.58 g/mol
InChI Key: RCRXGQCNPSDRIC-UHFFFAOYSA-N
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Description

5-methyl-1H-imidazol-2-amine hydrochloride is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1H-imidazol-2-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions . Another method involves the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and pH. Catalysts such as nickel or other transition metals may be used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

5-methyl-1H-imidazol-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert it to corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen or carbon atoms of the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles such as alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazoles, amines, and imidazole N-oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-methyl-1H-imidazol-2-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-1H-imidazol-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with nucleic acids and proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    1-methylimidazole: Similar in structure but with a methyl group at the nitrogen atom.

    2-methylimidazole: Similar but with a methyl group at the second carbon atom.

    4-methylimidazole: Similar but with a methyl group at the fourth carbon atom.

Uniqueness

5-methyl-1H-imidazol-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-methyl-1H-imidazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3.ClH/c1-3-2-6-4(5)7-3;/h2H,1H3,(H3,5,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRXGQCNPSDRIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40515123
Record name 5-Methyl-1H-imidazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40515123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6775-38-8
Record name 5-Methyl-1H-imidazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40515123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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